

Spectral Analysis of Pyridine-2-carbonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2-carbonyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **pyridine-2-carbonyl chloride**. The information is intended to aid in the characterization and utilization of this important reagent in synthetic chemistry and drug development.

Introduction

Pyridine-2-carbonyl chloride, a derivative of picolinic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a pyridine ring, allows for its incorporation into a wide array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes its key ^1H NMR, ^{13}C NMR, and IR spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted ^1H and ^{13}C NMR spectral data for **pyridine-2-carbonyl chloride**.

^1H NMR Spectral Data

The proton NMR spectrum of **pyridine-2-carbonyl chloride** is expected to show four distinct signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the carbonyl chloride group and the nitrogen atom significantly influences the chemical shifts of these protons, leading to a downfield shift compared to unsubstituted pyridine.

Table 1: Predicted ^1H NMR Data for **Pyridine-2-carbonyl Chloride**

Proton	Multiplicity	Predicted Chemical Shift (δ , ppm)	Predicted Coupling Constant (J, Hz)
H-3	Doublet of doublets (dd)	8.1 - 8.3	$J_{3,4} \approx 7.5 - 8.0, J_{3,5} \approx 1.0 - 1.5$
H-4	Triplet of doublets (td)	7.9 - 8.1	$J_{4,3} \approx 7.5 - 8.0, J_{4,5} \approx 7.5 - 8.0, J_{4,6} \approx 1.5 - 2.0$
H-5	Doublet of triplets (dt)	7.6 - 7.8	$J_{5,4} \approx 7.5 - 8.0, J_{5,6} \approx 5.0 - 5.5, J_{5,3} \approx 1.0 - 1.5$
H-6	Doublet of multiplets (dm)	8.7 - 8.9	$J_{6,5} \approx 5.0 - 5.5$

Note: Predicted values are based on typical chemical shifts and coupling constants for 2-substituted pyridines. Actual values may vary depending on the solvent and spectrometer frequency.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **pyridine-2-carbonyl chloride** will exhibit six signals, one for each of the five carbons in the pyridine ring and one for the carbonyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl chloride group.

Table 2: Predicted ^{13}C NMR Data for **Pyridine-2-carbonyl Chloride**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	151 - 153
C-3	127 - 129
C-4	137 - 139
C-5	122 - 124
C-6	150 - 152
C=O	168 - 172

Note: Predicted values are based on known chemical shifts for pyridine and acid chlorides. The carbon attached to the nitrogen (C-2 and C-6) and the carbon para to the substituent (C-4) are typically the most deshielded in the pyridine ring.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **pyridine-2-carbonyl chloride** is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the pyridine ring.

Table 3: Characteristic IR Absorption Bands for **Pyridine-2-carbonyl Chloride**

Functional Group	Vibration Type	Predicted Absorption Range (cm^{-1})	Intensity
C=O (Acyl Chloride)	Stretch	1770 - 1815	Strong
C=N, C=C (Pyridine Ring)	Stretch	1570 - 1610	Medium to Strong
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C-Cl	Stretch	650 - 800	Medium to Strong

Note: The exact position of the carbonyl stretch is a key diagnostic feature for acyl chlorides and is typically found at a higher frequency than in ketones or esters.

Experimental Protocols

While specific experimental parameters for the acquisition of the spectral data for **pyridine-2-carbonyl chloride** are not readily available in a single source, the following are general protocols for obtaining NMR and IR spectra for solid organic compounds.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **pyridine-2-carbonyl chloride** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Parameters: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet): A small amount of **pyridine-2-carbonyl chloride** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3] [4]
- Sample Preparation (Nujol Mull): A small amount of the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (mineral oil) to form a paste.[5] This paste is then spread between two salt plates (e.g., NaCl or KBr).[5]
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A

background spectrum of the empty spectrometer (or the KBr pellet/salt plates with Nujol) is recorded and subtracted from the sample spectrum.

Molecular Structure and Spectral Correlation

The following diagram illustrates the structure of **pyridine-2-carbonyl chloride** with atom numbering corresponding to the NMR data tables.

Caption: Structure of **Pyridine-2-carbonyl Chloride**.

This guide provides a foundational understanding of the spectral characteristics of **pyridine-2-carbonyl chloride**. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra if available.

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